molecular formula C8H10N2S B1348918 p-Tolylthiourea CAS No. 622-52-6

p-Tolylthiourea

Cat. No. B1348918
CAS RN: 622-52-6
M. Wt: 166.25 g/mol
InChI Key: VXLFMCZPFIKKDZ-UHFFFAOYSA-N
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Description

p-Tolylthiourea is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a thiourea derivative where the phenyl ring is substituted with a methyl group at the para position. This compound has been utilized as a catalyst, a ligand for metal coordination, and a nucleophile in organic synthesis .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through different methods. One notable approach is the ultrasound-assisted tandem reaction of alkynes with trihaloisocyanuric acids, catalyzed by this compound in water. This method is environmentally friendly, avoiding toxic solvents and metal catalysts, and allows for the products to be obtained quickly at room temperature with good yields . Another synthesis involves the direct sulfenylation of 1-aryl pyrazolones to produce a novel tolylthiopyrazol derivative, which is characterized by X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been determined using single-crystal X-ray diffraction data. For instance, 1-(Biphenyl-4-carbonyl)-3-p-tolyl-thiourea crystallizes in the triclinic space group P-1, with specific cell parameters and angles . Similarly, the structure of 1-(2-chloro-benzoyl)-3-p-tolyl-thiourea has been elucidated, also crystallizing in the triclinic space group P-1 . These studies provide detailed insights into the molecular geometry and intermolecular interactions of these compounds.

Chemical Reactions Analysis

This compound participates in various chemical reactions, including charge-transfer interactions and cycloadditions. It acts as a donor in charge-transfer complexes with iodine, forming a 1:1 complex with measurable equilibrium constants, heat of formation, and entropy change . Additionally, this compound derivatives have been shown to undergo Diels-Alder cycloadditions as nucleophilic dienes, leading to the regiocontrolled and stereocontrolled synthesis of unsaturated, bridged, bicyclic lactones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, unsymmetrically substituted thioureas, such as 1,1-dimethyl-3-o-tolylthiourea and 1,1-diethyl-3-o-tolylthiourea, exhibit crystal packing with N-H...S hydrogen bonds forming chains along the b-axis . Coordination polymers of tolylthioureas with Co(II) and Ni(II) have been synthesized, revealing polymeric structures with octahedral geometry and coordination of water molecules . These properties are crucial for understanding the reactivity and potential applications of this compound derivatives in various fields.

Scientific Research Applications

Catalysis in Green Chemistry

p-Tolylthiourea serves as an effective catalyst in green chemistry applications. A notable example is its use in the ultrasound-assisted tandem reaction of alkynes with trihaloisocyanuric acids in water, facilitating the synthesis of various α,α-dihaloketones. This method stands out for avoiding toxic organic solvents and transition metal catalysts, yielding products in a short time at room temperature with good to excellent yields (Zhang et al., 2017).

Environmental Impact Assessment

In environmental research, the understanding of phosphorus forms in animal manure is crucial for sustainable agriculture. Studies have shown that manure application can significantly impact phosphorus runoff, influencing environmental quality and the risk of eutrophication in aquatic ecosystems. Research into the fractionation of manure phosphorus provides insights into its bioavailability and the potential for environmental impact, suggesting the importance of managing manure application to reduce adverse effects (Pagliari & Laboski, 2012).

Drug Development and Regulatory Science

In drug development and regulatory science, physiologically-based pharmacokinetic (PBPK) modeling has emerged as a critical tool. It helps predict the pharmacokinetics of drugs based on human in vitro data, facilitating the anticipation of drug-drug interactions, and the effects of various physiological factors on drug exposure. This capability is essential for designing clinical studies, optimizing drug dosing, and ensuring patient safety (Rowland et al., 2011).

Nanotechnology in Agriculture

The application of nanotechnology in agriculture, specifically through the use of nano-silicon dioxide, demonstrates potential in mitigating salt stress effects on plants. Research shows that nano-SiO2 can enhance plant resistance to salt stress by improving the antioxidant system, thereby supporting better growth and productivity in adverse conditions. This highlights the role of nanomaterials in advancing agricultural resilience and efficiency (Siddiqui et al., 2014).

Oxidation Reactions in Organic Chemistry

In organic chemistry, this compound has been investigated for its role in the oxidative conversion of thiourea and N-substituted thioureas into formamidine disulfides. This process, facilitated by acidified chloramine-T, offers insight into the kinetics and mechanism of oxidation reactions, contributing to the understanding of thiourea-based compounds' reactivity and potential applications in synthetic chemistry (Shubha & Puttaswamy, 2009).

Safety and Hazards

P-Tolylthiourea is considered hazardous. It is toxic if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for p-Tolylthiourea are not mentioned in the retrieved papers, thiourea derivatives are of huge importance commercially, industrially, and academically . They are used in various fields such as organic synthesis and pharmaceutical industries , suggesting potential future research and applications in these areas.

Biochemical Analysis

Biochemical Properties

p-Tolylthiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, this compound interacts with glucose-6-phosphatase, an enzyme involved in glucose metabolism . By inhibiting this enzyme, this compound can influence glucose homeostasis in cells.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular antioxidant levels . Furthermore, this compound affects cell signaling pathways by interacting with key proteins and enzymes, thereby altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as acetylcholinesterase and glucose-6-phosphatase, inhibiting their activity . This binding is facilitated by the presence of the p-tolyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function by inhibiting acetylcholinesterase . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux by inhibiting enzymes such as glucose-6-phosphatase, leading to altered glucose metabolism . Additionally, this compound can influence the levels of various metabolites, including those involved in oxidative stress responses and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function.

properties

IUPAC Name

(4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2S/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLFMCZPFIKKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211239
Record name Urea, 2-thio-1-p-tolyl-
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Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

622-52-6
Record name (4-Methylphenyl)thiourea
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Record name 4-Tolylthiourea
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Record name p-Tolylthiourea
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Record name Urea, 2-thio-1-p-tolyl-
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Record name p-tolylthiourea
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Record name 4-Tolylthiourea
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10.7 g of 4-toluidine was added dropwise to 27% aqueous sulfuric acid solution which contains 5.4 g of sulfuric acid. After the reaction mixture was heated to 75° C., 8.4 g of ammonium thiocyanate in a solid state was slowly added thereto. Upon complete addition, the reaction mixture was stirred for 20 hours at 80° C. to 90° C. After adding toluene, the whole mixture was refluxed for one hour, cooled to room temperature and then adjusted to pH 7.5 to 8 by slowly adding ammonia water. The resulting white solid was filtered, washed once with each of water and toluene and then dried under reduced pressure to obtain the title compound as a white solid (Yield: 78.5%).
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Yield
78.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of p-tolylthiourea, including its molecular formula, weight, and spectroscopic data?

A1: this compound (also known as 1-(4-methylphenyl)thiourea) has the molecular formula C8H10N2S. Its molecular weight is 166.24 g/mol.

    Q2: How does this compound interact with metals, and what are the structural features of these complexes?

    A2: this compound primarily acts as a sulfur-donor ligand in metal complexes. [, , , ] For instance, it can coordinate to tungsten carbonyl (W(CO)6) to form a monosubstituted complex [(this compound)W(CO)5]. [] In complexes with rhenium carbonyl, both terminal and bridging coordination modes through the sulfur atom have been observed. [] Interestingly, in a dirhenium complex, heating induces a rearrangement where the this compound bridges the two rhenium centers through the sulfur atom and the nitrogen of the tolyl group coordinates to rhenium. []

    Q3: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound or related thioureas?

    A4: While the abstracts don't delve into specific SAR studies for this compound, research on the inhibition of mild steel dissolution by sulphuric acid using various substituted thioureas, including this compound, provides some insights. The study found that the inhibition effectiveness increased with the electron-donating ability of the substituent on the thiourea. [] This suggests that electronic properties of the substituent on the aromatic ring can influence the activity of this compound derivatives.

    Q4: Are there any computational chemistry studies on this compound or its derivatives?

    A7: Yes, a study employed density functional theory (DFT) calculations to investigate the geometry and electronic properties of several thiourea derivatives, including 1-benzoyl-3-p-tolylthiourea. [] The study compared experimental bond lengths and angles from XRD analysis with those obtained from DFT calculations. Additionally, it explored frontier molecular orbitals and molecular electrostatic potentials to understand reactivity and potential intermolecular interactions. []

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